molecular formula C8H13N3O B569131 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine CAS No. 1190380-49-4

1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

Cat. No.: B569131
CAS No.: 1190380-49-4
M. Wt: 167.212
InChI Key: GZZNBQLBGSVOOZ-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is a heterocyclic compound that features a tetrahydropyran ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-aminopyrazole with tetrahydropyran-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester
  • 1-(Dimethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester

Comparison: 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is unique due to the specific positioning of the tetrahydropyran ring and the amine group on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the boronic acid derivatives are primarily used in cross-coupling reactions, whereas the amine derivative is more versatile in biological applications .

Properties

IUPAC Name

1-(oxan-4-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZNBQLBGSVOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679671
Record name 1-(Oxan-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190380-49-4
Record name 1-(Oxan-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (568 mg, 2.88 mmol, 1 equiv) in methanol was circulated through a H-Cube® Continuous-flow hydrogenation reactor (ThalesNano) fitted with a palladium on carbon catalyst cartridge at 50° C. The collected solution was concentrated in vacuo to afford product as pink solid (458 mg, 95% yield). LCMS (ESI) m/z: 168.0.
Quantity
568 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
95%

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